molecular formula C13H16O3 B5187719 4-acetylphenyl pivalate CAS No. 72734-76-0

4-acetylphenyl pivalate

Cat. No. B5187719
M. Wt: 220.26 g/mol
InChI Key: VJKMJVAOMRMDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Identifiers

NAME
374

Inputs

Step One
Name
Quantity
0.25 mmol
Type
reactant
Smiles
CC(=O)c1ccc(OC(=O)C(C)(C)C)cc1
Step Two
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
c4(OC)ccc(B3OB(c1ccc(OC)cc1)OB(c2ccc(OC)cc2)O3)cc4

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(=O)c1ccc(c2ccc(OC)cc2)cc1
Measurements
Type Value Analysis
YIELD 75
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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